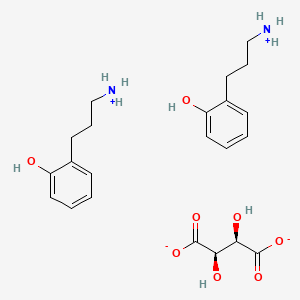
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, azo, and diethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The sulfonylation step introduces the sulfonyl group, and the final product is obtained by neutralizing the acid with potassium and sodium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and azo groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in their aromatic structure and functional groups.
Azo compounds: Similar in having the azo group, but differ in their substituents and overall structure.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
72828-66-1 |
|---|---|
Formule moléculaire |
C19H22Cl2KN4NaO5S2 |
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
potassium;sodium;2-[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]sulfonylazanidylethanesulfonate |
InChI |
InChI=1S/C19H23Cl2N4O5S2.K.Na/c1-4-25(5-2)14-6-7-17(13(3)10-14)23-24-18-11-16(21)19(12-15(18)20)32(29,30)22-8-9-31(26,27)28;;/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,26,27,28);;/q-1;2*+1/p-1 |
Clé InChI |
QLXWXUGLGGUPMA-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[N-]CCS(=O)(=O)[O-])Cl)C.[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)




